2,5-Diméthoxybenzaldéhyde

Vue d'ensemble

Description

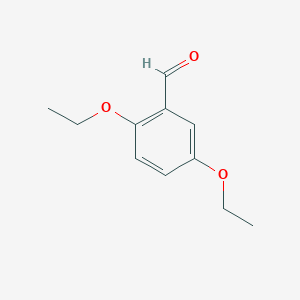

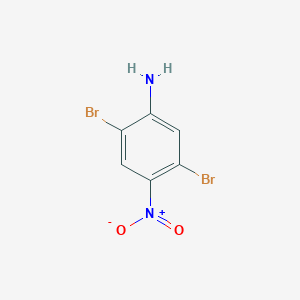

2,5-Diethoxybenzaldehyde is an organic compound and a benzaldehyde derivative . It is used in the preparation of 2,5-dimethoxyphenethylamine, which is utilized to prepare psychoactive drugs such as 2,5-dimethoxy-4-bromophenethylamine, 2,5-dimethoxy-4-iodophenethylamine, and 4-Chloro-2,5-dimethoxy-phenethylamine .

Synthesis Analysis

The synthesis of 2,5-Diethoxybenzaldehyde involves several steps . Anethole is oxidized to anisaldehyde, which after isolation is subjected to a BaeyerVilliger oxidation reaction with performic or peracetic acid. The O-formyl-4-methoxyphenol obtained this way is hydrolyzed. 4-Methoxyphenol is subsequently formylated using the Reimer-Tiemann method and the obtained 2-hydroxy-5-methoxybenzaldehyde is methylated with dimethylsulfate to 2,5-dimethoxybenzaldehyde .

Molecular Structure Analysis

The molecular formula of 2,5-Diethoxybenzaldehyde is C9H10O3 . Its molecular weight is 166.17 g/mol . The structure of this compound can be represented as (CH3O)2C6H3CHO .

Chemical Reactions Analysis

2,5-Diethoxybenzaldehyde is used in the production of 2,5-dimethoxyphenethylamine, also known as 2C-H . 2C-H is used to produce many other substituted phenethylamines such as 2C-B, 2C-I, and 2C-C .

Physical And Chemical Properties Analysis

2,5-Diethoxybenzaldehyde appears as yellow crystals . It has a melting point of 46-48 °C and a boiling point of 146 °C/10 mmHg . The density of this compound is 1.1708 (rough estimate) .

Applications De Recherche Scientifique

Propriétés physico-chimiques

Le 2,5-diméthoxybenzaldéhyde est un composé organique de formule chimique C9H10O3 . Sa masse molaire est de 166,17 g/mol . Le composé est un dérivé du benzaldéhyde contenant deux groupes méthoxy (–OCH3) aux positions 2 et 5 sur le cycle phényle . Il a un point de fusion de 46-52 ℃ et un point d'ébullition de 146 °C / 10 mmHg (314,4384 °C / 760 mmHg) . Il est soluble dans l'eau (795mg/l à 25°C) et dans la plupart des solvants organiques courants .

Réactions chimiques

L'hydrogénation des aldéhydes aromatiques est une transformation chimique essentielle qui implique l'addition de dihydrogène gazeux (H₂) à un aldéhyde aromatique, conduisant à la réduction du groupe fonctionnel aldéhyde (-CHO) en groupe fonctionnel alcool primaire (-CH₂OH) . Ce processus complexe implique la rupture d'une double liaison carbone-oxygène et l'établissement d'une liaison simple carbone-hydrogène .

Synthèse de substances psychoactives

Le this compound est un intermédiaire clé dans la synthèse de diverses substances psychoactives, notamment le 2C-H et d'autres phénéthylamines apparentées .

Études d'amarrage

L'isomérisation exo ⇔ endo du this compound a été étudiée théoriquement par la théorie de la fonctionnelle de la densité (DFT) pour examiner ses conformères favorisés via une rotation simple sp2 –sp2 . Les deux isomères ont été amarrés à l'ADN 1BNA pour élucider leur capacité de liaison .

Analyse par diffraction des rayons X

Les résultats des paramètres structuraux calculés par la DFT ont été mis en correspondance avec les paramètres cristallographiques de diffraction des rayons X (XRD) . L'analyse par diffraction des rayons X a montré que l'isomère exo était structurellement favorisé et était également considéré comme l'isomère cinétiquement préféré .

Stabilité thermique

Le comportement thermique du this compound a également été évalué dans une atmosphère ouverte par une analyse thermogravimétrique-dérivée thermogravimétrique, indiquant sa stabilité jusqu'à 95 °C .

Safety and Hazards

2,5-Diethoxybenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Proper personal protective equipment should be used when handling this compound .

Mécanisme D'action

Target of Action

2,5-Diethoxybenzaldehyde is an organic compound and a benzaldehyde derivative . It is a key intermediate in the synthesis of various psychoactive substances, including 2,5-dimethoxyphenethylamine, also known as 2C-H . 2C-H is used to produce many other substituted phenethylamines such as 2C-B, 2C-I, and 2C-C . Therefore, the primary targets of 2,5-Diethoxybenzaldehyde are the receptors that these psychoactive substances interact with.

Mode of Action

It is known that the compound interacts with its targets through its conversion into various psychoactive substances . These substances can then bind to their respective receptors, leading to changes in neuronal signaling and ultimately altering perception and behavior.

Biochemical Pathways

The biochemical pathways affected by 2,5-Diethoxybenzaldehyde are those involved in the synthesis and action of the psychoactive substances it produces . These pathways include the synthesis of 2C-H and other related phenethylamines . The downstream effects of these pathways can lead to altered perception and behavior.

Pharmacokinetics

It is known that the compound is soluble in most common organic solvents This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2,5-Diethoxybenzaldehyde’s action are primarily due to its conversion into various psychoactive substances . These substances can alter neuronal signaling, leading to changes in perception and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Diethoxybenzaldehyde. For example, the compound’s solubility in various solvents suggests that it may be more effective in certain environments . Additionally, factors such as temperature and pH could potentially affect the stability of the compound .

Analyse Biochimique

Biochemical Properties

2,5-Diethoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of psychoactive substances. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the hydrogenation process, where it is reduced to a primary alcohol. This reaction is typically facilitated by metal catalysts such as palladium, platinum, or nickel under high-pressure conditions . The compound’s interaction with these catalysts is crucial for the successful completion of the hydrogenation process.

Cellular Effects

2,5-Diethoxybenzaldehyde has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzaldehyde derivatives, including 2,5-Diethoxybenzaldehyde, have been shown to disrupt cellular antioxidation systems, leading to destabilization of cellular redox homeostasis

Molecular Mechanism

At the molecular level, 2,5-Diethoxybenzaldehyde exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can form oximes and hydrazones through reactions with nucleophiles, which are essential for its biochemical activity . Additionally, its interaction with metal catalysts during hydrogenation involves breaking a carbon-oxygen double bond and establishing a carbon-hydrogen single bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Diethoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It is relatively stable at room temperature but should be stored in a cool, dry place away from fire sources and oxidizing agents

Dosage Effects in Animal Models

The effects of 2,5-Diethoxybenzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antifungal activity. At higher doses, it can cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining safe and effective dosage levels .

Metabolic Pathways

2,5-Diethoxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. For example, it can be reduced to a primary alcohol through hydrogenation, a process that involves the addition of hydrogen gas and a metal catalyst . This reaction is essential for its role in the synthesis of various substances.

Transport and Distribution

Within cells and tissues, 2,5-Diethoxybenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. The compound’s solubility in organic solvents and its ability to form complexes with metal catalysts play a significant role in its transport and distribution .

Subcellular Localization

The subcellular localization of 2,5-Diethoxybenzaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can be affected by its localization, which is crucial for its role in biochemical reactions and cellular processes .

Propriétés

IUPAC Name |

2,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNJILDLOHTRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392445 | |

| Record name | 2,5-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4686-98-0 | |

| Record name | 2,5-Diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

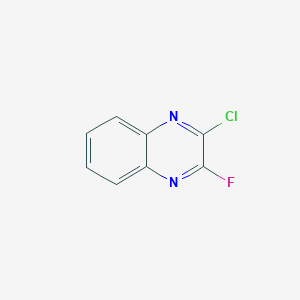

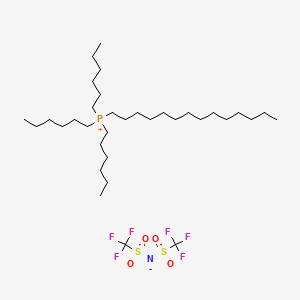

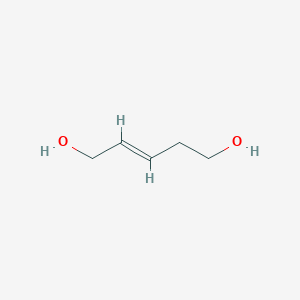

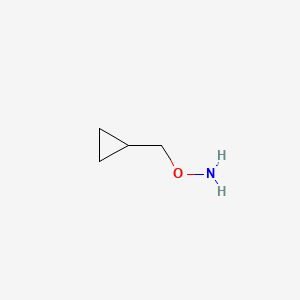

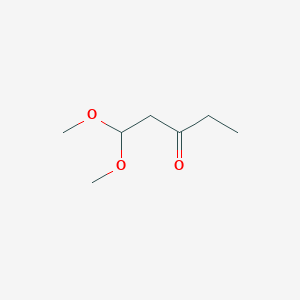

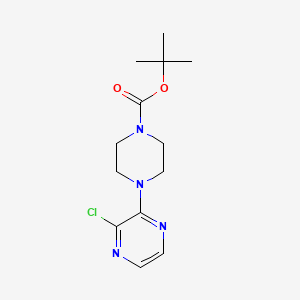

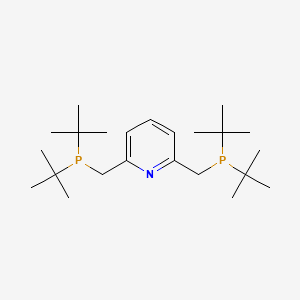

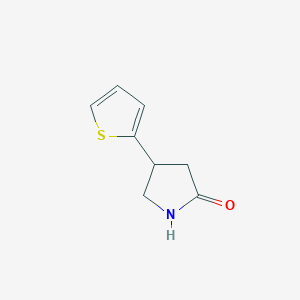

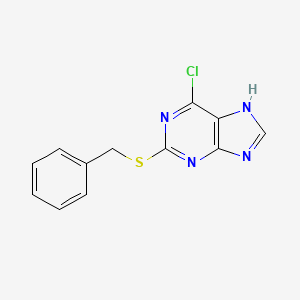

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)

![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)

![5,6-Dihydropyrrolo[1,2-c]imidazol-7-one](/img/structure/B1352740.png)